molecular formula C14H9BrN6 B2584667 2-(1-(3-bromophenyl)-1H-tetrazol-5-yl)-1H-benzo[d]imidazole CAS No. 1021208-00-3

2-(1-(3-bromophenyl)-1H-tetrazol-5-yl)-1H-benzo[d]imidazole

Cat. No.: B2584667
CAS No.: 1021208-00-3
M. Wt: 341.172
InChI Key: SQPHDIQKOLXUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(3-Bromophenyl)-1H-tetrazol-5-yl)-1H-benzo[d]imidazole is a novel heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This hybrid molecule incorporates two privileged pharmacophores: a benzo[d]imidazole ring and a tetrazole ring, linked through a 3-bromophenyl bridge. The benzo[d]imidazole scaffold is a fundamental structural component in numerous bioactive molecules and approved drugs, known for its ability to interact with various biological targets through hydrogen bonding and π-π stacking interactions . This moiety is recognized as a key fragment in biomolecules and is extensively utilized in the rational design of new drug candidates due to its favorable physicochemical properties and versatility in supramolecular recognition . The tetrazole ring, a bioisostere for carboxylic acids, enhances the molecule's metabolic stability and improves its bioavailability, making it a valuable component in drug design . This specific molecular architecture suggests potential for diverse research applications. Compounds featuring benzimidazole and tetrazole motifs have demonstrated a broad spectrum of pharmacological activities in preclinical research, including anticancer , antibacterial , and antifungal properties . The presence of the bromine atom offers a synthetic handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling researchers to create a library of derivatives for structure-activity relationship (SAR) studies . This compound is intended for research applications in hit-to-lead optimization, the development of novel supramolecular complexes, and as a building block in synthetic chemistry . It is supplied as a high-purity material characterized by advanced analytical techniques. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[1-(3-bromophenyl)tetrazol-5-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN6/c15-9-4-3-5-10(8-9)21-14(18-19-20-21)13-16-11-6-1-2-7-12(11)17-13/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPHDIQKOLXUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NN=NN3C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-bromophenyl)-1H-tetrazol-5-yl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative.

    Introduction of Tetrazole Ring: The tetrazole ring can be introduced by reacting the benzimidazole derivative with sodium azide and a suitable nitrile under acidic conditions.

    Bromination: The final step involves the bromination of the phenyl ring using bromine or a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3-bromophenyl)-1H-tetrazol-5-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The tetrazole and benzimidazole rings can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

2-(1-(3-bromophenyl)-1H-tetrazol-5-yl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-(3-bromophenyl)-1H-tetrazol-5-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with several benzimidazole and tetrazole derivatives reported in the literature. Key analogs include:

Compound Name Core Structure Substituents Key Features Reference
Target Compound Benzimidazole + Tetrazole 3-Bromophenyl on tetrazole Bromine enhances lipophilicity; tetrazole improves metabolic stability.
TCV-116 Benzimidazole + Tetrazole 2'-Tetrazol-5-yl biphenyl, propoxy group Angiotensin II receptor antagonist; prodrug converted to active metabolite CV-11973.
Compounds 101a–c Benzotriazole + Tetrazole Ethyl linker between triazole and tetrazole Antinociceptive activity in hot plate tests.
Compound 3h Benzimidazole + sec-butoxymethyl Substituent on nitrogen Acetylcholinesterase inhibition (IC50: 1.573 mM).
Compound 9c Benzoimidazole + Triazole-Thiazole 4-Bromophenyl on thiazole Docking studies suggest strong binding to active sites.

Key Observations :

  • Bioisosteric Replacement : The tetrazole ring in the target compound and TCV-116 serves as a carboxylic acid surrogate, enhancing oral bioavailability .

Contrasts :

  • The target compound’s synthesis likely mirrors green methods (e.g., water-based reactions in ) but may require brominated intermediates for the 3-bromophenyl group.
Pharmacological and Physicochemical Properties
Compound Bioactivity Melting Point Solubility Reference
Target Compound Not reported Predicted low solubility due to bromine and aromaticity.
TCV-116 Antihypertensive (ED25: 0.68 mg/kg in SHR) Enhanced solubility via ester prodrug.
Compound 101a () Antinociceptive (3× reaction time in hot plate test) Moderate solubility from ethyl linker.
Compound 3h () Acetylcholinesterase inhibition (IC50: 1.573 mM) Lipophilic sec-butoxymethyl group improves membrane permeability.
Compound 9c () Docking score comparable to reference drugs Bromophenyl enhances hydrophobic interactions.

Critical Analysis :

  • The target compound’s bromine substituent may improve binding to hydrophobic pockets in enzymes or receptors, as seen in Compound 9c .

Biological Activity

2-(1-(3-bromophenyl)-1H-tetrazol-5-yl)-1H-benzo[d]imidazole, with the CAS number 1021208-00-3, is a heterocyclic compound that combines the structural features of benzimidazole and tetrazole. This compound has garnered attention due to its diverse biological activities, including potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-(1-(3-bromophenyl)-1H-tetrazol-5-yl)-1H-benzo[d]imidazole is C14H9BrN6, with a molecular weight of 341.17 g/mol. The compound features a bromophenyl group, which enhances its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC14H9BrN6
Molecular Weight341.17 g/mol
CAS Number1021208-00-3

Antimicrobial Activity

Research indicates that compounds similar to 2-(1-(3-bromophenyl)-1H-tetrazol-5-yl)-1H-benzo[d]imidazole exhibit significant antimicrobial properties. For instance, derivatives containing tetrazole moieties have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Properties

Several studies have reported the anticancer activity of benzimidazole derivatives. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been noted. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Anti-inflammatory Effects

Anti-inflammatory properties are another area of interest for this compound class. Research has demonstrated that certain benzimidazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to reduced inflammation in various models.

The biological activity of 2-(1-(3-bromophenyl)-1H-tetrazol-5-yl)-1H-benzo[d]imidazole is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular functions, such as kinases involved in signal transduction.
  • Receptor Binding : It can bind to receptors involved in inflammation and cancer progression, modulating their activity.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various benzimidazole derivatives, including those with tetrazole groups. Results indicated that these compounds could significantly inhibit the growth of human cancer cell lines (e.g., HeLa and MCF-7) through apoptosis induction mechanisms.

Research on Antimicrobial Properties

In a recent investigation, a series of tetrazole-containing benzimidazoles were tested against multidrug-resistant bacterial strains. The results demonstrated that these compounds exhibited potent antibacterial activity, suggesting their potential as therapeutic agents against resistant infections.

Q & A

Basic: What are the common synthetic routes for preparing 2-(1-(3-bromophenyl)-1H-tetrazol-5-yl)-1H-benzo[d]imidazole, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the benzo[d]imidazole core followed by tetrazole ring introduction. Key steps include:

  • Cyclization : Use of phosphorus oxychloride (POCl₃) for cyclizing intermediates under controlled temperatures (e.g., 120°C) to form oxadiazole or imidazole derivatives .
  • Catalysis : Optimizing solvent systems (e.g., DMF, ethanol) and catalysts (e.g., ammonium chloride, sodium azide) for tetrazole formation via [2+3] cycloaddition .
  • Substituent Incorporation : Bromophenyl groups are introduced via Suzuki coupling or nucleophilic substitution, with reaction yields improved by adjusting stoichiometry and temperature .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?

  • ¹H/¹³C NMR : Confirms aromatic proton environments (e.g., deshielded protons at δ 7.0–8.5 ppm for bromophenyl and imidazole moieties) and carbon connectivity .
  • IR Spectroscopy : Peaks at ~3100 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C) validate imidazole and tetrazole rings .
  • HRMS : Exact mass matching (±3 ppm) confirms molecular formula (e.g., [M+H]⁺ at m/z 382.06 for C₁₅H₁₀BrN₆) .

Advanced: How can DFT calculations (e.g., B3LYP/6-31G) be applied to predict the electronic structure and reactivity of this compound?*

  • Geometry Optimization : B3LYP/6-31G* calculations determine the lowest-energy conformation, revealing planarity between tetrazole and imidazole rings for π-π stacking .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) predict electrophilic reactivity at the tetrazole ring, guiding derivatization strategies .
  • NBO Analysis : Charge distribution shows electron-deficient bromophenyl groups, favoring nucleophilic aromatic substitution .

Advanced: What contradictions exist in the literature regarding the biological activity of tetrazole-benzoimidazole hybrids, and how can they be resolved?

  • Contradictions : Some studies report angiotensin II receptor antagonism (IC₅₀ <1 nM) , while others highlight anti-inflammatory or anti-nociceptive activity (e.g., carrageenan edema inhibition at 10 mg/kg) .
  • Resolution : Discrepancies may arise from assay models (e.g., in vitro receptor binding vs. in vivo inflammation). Cross-validation using standardized assays (e.g., AT1 receptor binding + hot-plate tests) and pharmacokinetic profiling (e.g., bioavailability, metabolism) can clarify mechanisms .

Advanced: What strategies are employed to study the structure-activity relationships (SAR) of this compound in angiotensin II receptor antagonism?

  • Substituent Variation : Systematic replacement of the bromophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess binding affinity .
  • Bioisosteric Replacement : Substituting tetrazole with carboxylate or sulfonamide groups to compare potency and metabolic stability .
  • Docking Studies : Molecular docking into AT1 receptor models (e.g., PDB: 4YAY) identifies key interactions (e.g., hydrogen bonds with Tyr¹¹³, hydrophobic contacts with Phe¹⁸²) .

Advanced: How do crystallographic data (e.g., SHELX refinement) contribute to understanding the molecular conformation and intermolecular interactions of this compound?

  • SHELX Refinement : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., N-Br bond ~1.9 Å) and dihedral angles (e.g., 15° between imidazole and tetrazole planes) .
  • Intermolecular Interactions : Hydrogen bonding (e.g., N-H⋯N) and π-stacking (3.5 Å spacing) inform co-crystallization strategies for stability enhancement .

Basic: What are the typical purification methods for this compound, and how is purity assessed?

  • Purification : Recrystallization (e.g., ethanol/water) or column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .
  • Purity Assessment : HPLC (≥98% purity, C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N within ±0.3% of theoretical) .

Advanced: In pharmacological studies, what in vitro and in vivo models are appropriate for evaluating the therapeutic potential of this compound?

  • In Vitro :
    • AT1 receptor binding assays using CHO-K1 cells expressing human receptors .
    • COX-2 inhibition assays for anti-inflammatory screening .
  • In Vivo :
    • Renal hypertensive rat models for blood pressure monitoring .
    • Carrageenan-induced paw edema in mice (dose: 10–30 mg/kg, i.p.) for anti-inflammatory efficacy .

CAS Registry : 951655-44-0
Molecular Formula : C₁₅H₁₀BrN₆
Molecular Weight : 381.19 g/mol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.